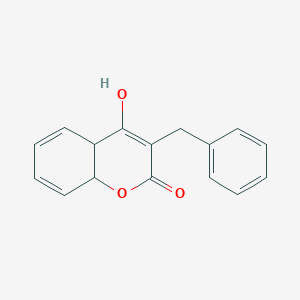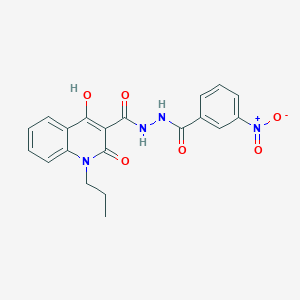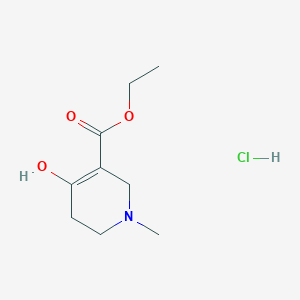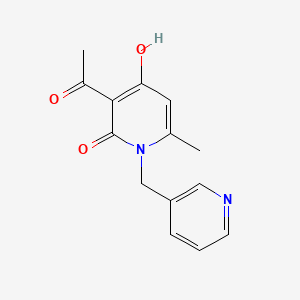
3-benzyl-4-hydroxy-4a,8a-dihydro-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-4-hydroxy-4a,8a-dihydro-2H-chromen-2-one, also known as flavokawain B, is a naturally occurring chalcone found in the kava plant. This compound has drawn significant attention in the scientific community due to its potential therapeutic properties. In
Wirkmechanismus
The mechanism of action of 3-benzyl-4-hydroxy-4a,8a-dihydro-2H-chromen-2-one is not fully understood. However, research has suggested that it acts through multiple pathways, including the inhibition of NF-κB signaling, modulation of the PI3K/Akt/mTOR pathway, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3-benzyl-4-hydroxy-4a,8a-dihydro-2H-chromen-2-one has a range of biochemical and physiological effects. These include the inhibition of cancer cell growth and proliferation, reduction of inflammation, and protection against oxidative stress. Additionally, it has been found to have a neuroprotective effect, potentially slowing the progression of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-benzyl-4-hydroxy-4a,8a-dihydro-2H-chromen-2-one in lab experiments is its natural origin, making it a potentially safer alternative to synthetic compounds. However, a limitation is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are numerous future directions for research on 3-benzyl-4-hydroxy-4a,8a-dihydro-2H-chromen-2-one. These include investigating its potential as a treatment for various cancers, exploring its anti-inflammatory properties in the context of autoimmune diseases, and further elucidating its mechanism of action. Additionally, research could focus on developing more efficient methods of synthesizing the compound and improving its solubility for use in lab experiments.
Conclusion
In conclusion, 3-benzyl-4-hydroxy-4a,8a-dihydro-2H-chromen-2-one is a naturally occurring compound with potential therapeutic properties. Its anti-cancer, anti-inflammatory, anti-microbial, and anti-oxidant properties, as well as its neuroprotective effects, make it a promising candidate for further research. While there are limitations to its use in lab experiments, its natural origin and potential safety profile make it an attractive alternative to synthetic compounds. Further research is needed to fully understand the mechanism of action of 3-benzyl-4-hydroxy-4a,8a-dihydro-2H-chromen-2-one and its potential therapeutic applications.
Synthesemethoden
The synthesis of 3-benzyl-4-hydroxy-4a,8a-dihydro-2H-chromen-2-one can be achieved through the condensation of benzaldehyde and 4-hydroxyacetophenone using a base catalyst. This method has been optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
3-benzyl-4-hydroxy-4a,8a-dihydro-2H-chromen-2-one has been extensively studied for its potential therapeutic properties. Research has shown that this compound possesses anti-cancer, anti-inflammatory, anti-microbial, and anti-oxidant properties. Additionally, it has been found to have potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-benzyl-4-hydroxy-4a,8a-dihydrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-15-12-8-4-5-9-14(12)19-16(18)13(15)10-11-6-2-1-3-7-11/h1-9,12,14,17H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHFUJGQLLLBMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3C=CC=CC3OC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-4-hydroxy-4a,8a-dihydrochromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ethyl 2-cyano-3-hydroxy-3-(4-{[4-(4-methyl-1-piperidinyl)-3-nitrobenzoyl]amino}phenyl)acrylate](/img/structure/B5914385.png)
![4,6-dibromo-12-(1-hydroxyethylidene)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-11-one](/img/structure/B5914388.png)




![7-ethyl-4-hydroxy-8-methyl-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914418.png)
![2-[(4-hydroxy-8-methyl-2-oxo-2H-chromen-3-yl)methyl]quinuclidin-3-one hydrochloride](/img/structure/B5914419.png)
![2-[(3-chlorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914426.png)